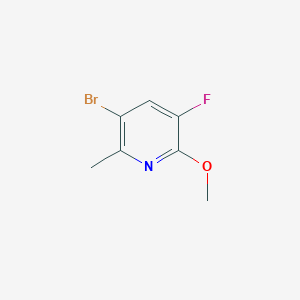

3-Bromo-5-fluoro-6-methoxy-2-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and methyl groups on the pyridine ring.

Applications De Recherche Scientifique

Efficient Synthesis

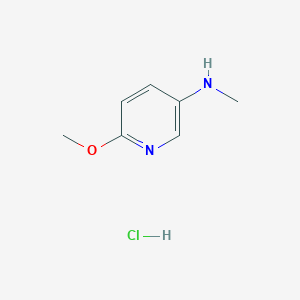

An efficient synthesis approach for derivatives related to 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is detailed in the work by Hirokawa, Horikawa, and Kato (2000). They describe the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine and serotonin receptors antagonist. The synthesis involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, leading to regioselective substitution and bromination to achieve the desired product with a high degree of regioselectivity and yield (Hirokawa, Horikawa, & Kato, 2000).

Pyridine Nucleosides Synthesis

Nesnow and Heidelberger (1973) explored the synthesis of pyridine nucleosides related to 5-fluorouracil from 5-fluoro-2-methoxypyridine. This work illustrates the conversion of 5-amino-2-methoxypyridine to various derivatives, showcasing the versatility of 5-fluoro-2-methoxypyridine as a precursor for nucleoside analogs with potential biological activities (Nesnow & Heidelberger, 1973).

Chemoselective Amination

Stroup, Szklennik, Forster, and Serrano-Wu (2007) demonstrated the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound. Their method allows for selective functionalization, offering insights into potential modifications of 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine for creating aminopyridine derivatives through palladium-catalyzed reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Versatile Synthesis Approaches

Sutherland and Gallagher (2003) reported a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines and 2-pyridones starting from 5-bromo-2-fluoropyridine. This approach, involving ortho-lithiation and Suzuki reactions, could be applicable to synthesizing various substituted derivatives of 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine, enhancing its utility in chemical research (Sutherland & Gallagher, 2003).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment.

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-methoxy-6-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZKQBVOLATRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)

![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)